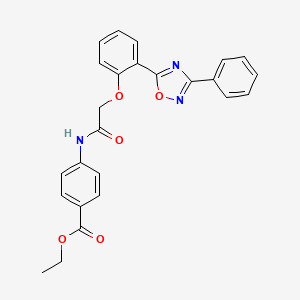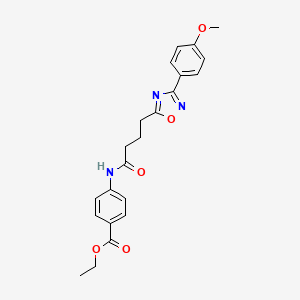
ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized using various methods.
科学的研究の応用
Ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has shown potential applications in various scientific fields. Some of the applications include:
1. Cancer Research: this compound has shown promising anticancer activity in various cancer cell lines. It has been reported to induce cell death by apoptosis and inhibit cell proliferation.
2. Antimicrobial Activity: this compound has shown significant antimicrobial activity against various pathogenic microorganisms such as bacteria and fungi.
3. Neuroprotection: this compound has been reported to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways. It has been reported to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which play a crucial role in cell proliferation and gene expression. It also modulates various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of pathogenic microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways. In addition, it has been reported to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate in lab experiments include its high potency and specificity towards its target molecules. It is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of using this compound include its poor solubility in water, which may limit its use in aqueous-based experiments. It also has a short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
The future directions for research on ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate include:
1. Optimization of Synthesis: There is a need to optimize the synthesis method of this compound to improve its yield and purity.
2. Mechanistic Studies: Further mechanistic studies are required to understand the exact molecular targets and pathways involved in the pharmacological effects of this compound.
3.
In Vivo
Studies: More in vivo studies are required to evaluate the efficacy and safety of this compound in animal models of various diseases.
4. Formulation Development: There is a need to develop suitable formulations of this compound to improve its solubility and bioavailability.
Conclusion:
In conclusion, ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is a chemical compound that has shown potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various fields.
合成法
The synthesis of ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been reported in the literature using various methods. One of the commonly used methods involves the condensation of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-amine with ethyl 4-chlorobenzoate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
特性
IUPAC Name |
ethyl 4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-3-29-22(27)16-7-11-17(12-8-16)23-19(26)5-4-6-20-24-21(25-30-20)15-9-13-18(28-2)14-10-15/h7-14H,3-6H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFHDYTKBQBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
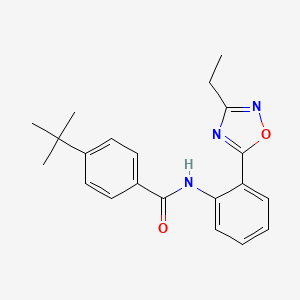

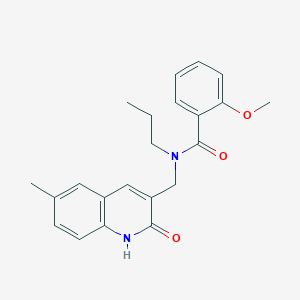
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
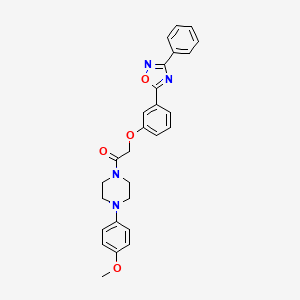
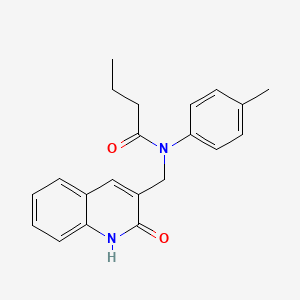


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716058.png)
